molecular formula C19H31N3O B247660 2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No. B247660
M. Wt: 317.5 g/mol
InChI Key: VMRQLMZMDPAGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(3-Methylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol, commonly known as MEP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in different applications.

Mechanism of Action

MEP acts as a selective antagonist of the dopamine D2 receptor, which is a key target for the treatment of schizophrenia. By blocking the D2 receptor, MEP reduces the activity of dopaminergic neurons in the brain, leading to a decrease in the symptoms of schizophrenia. MEP also has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of gene expression. In preclinical studies, MEP has been shown to reduce the activity of dopaminergic neurons in the brain, leading to a decrease in the symptoms of schizophrenia. MEP has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using MEP in lab experiments include its high potency and selectivity for the dopamine D2 receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, the limitations of using MEP include its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of MEP, including the development of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for other psychiatric disorders, and the elucidation of its molecular mechanism of action. Further research is also needed to explore the potential of MEP as a tool for studying the role of the dopamine D2 receptor in the brain.

Synthesis Methods

MEP can be synthesized using various methods, including the reaction of 4-(4-aminopiperazin-1-yl)-1-(3-methylbenzyl)piperidine with 2-chloroethanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain MEP in high yield and purity.

Scientific Research Applications

MEP has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MEP has been used as a tool to study the role of the dopamine D2 receptor in the brain. In pharmacology, MEP has been investigated for its potential as a therapeutic agent for the treatment of schizophrenia and other psychiatric disorders. In medicinal chemistry, MEP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-[4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H31N3O/c1-17-3-2-4-18(15-17)16-21-7-5-19(6-8-21)22-11-9-20(10-12-22)13-14-23/h2-4,15,19,23H,5-14,16H2,1H3

InChI Key

VMRQLMZMDPAGRV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N3CCN(CC3)CCO

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

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